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molecular formula C12H22N2O4 B1532125 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid CAS No. 1159983-30-8

2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-4-YL)acetic acid

Cat. No. B1532125
M. Wt: 258.31 g/mol
InChI Key: BGBMNGXKKOJOSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409892B2

Procedure details

A mixture of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (3.5 g, 17.55 mmol) (Sigma-Aldrich), malonic acid (2.0 g, 19.30 mmol) and ammonium acetate (3.1 g, 40.36 mmol) in n-BuOH was refluxed for 3 h. After cooled, white solid was collected, rinsed with EtOAc and dried in vacuo to provide the title compound 1.61 g (6.2 mmol) in 36% yield. 1H NMR (200 MHz) in D2O, δ ppm: 3.66 (br m, 2H), 3.10 (br m, 2H), 2.45 (s, 2H), 1.69 (br m, 4H), 1.28 (s, 9H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
36%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[C:15]([OH:21])(=[O:20])[CH2:16]C(O)=O.C([O-])(=O)C.[NH4+:26]>CCCCO>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]([NH2:26])([CH2:16][C:15]([OH:21])=[O:20])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Name
Quantity
2 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooled
CUSTOM
Type
CUSTOM
Details
white solid was collected
WASH
Type
WASH
Details
rinsed with EtOAc
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.2 mmol
AMOUNT: MASS 1.61 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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